4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
Description
4-Nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a synthetic small molecule characterized by a thiazolo[5,4-c]pyridine core fused with a benzamide moiety. The compound features a nitro group (-NO₂) at the para position of the benzamide ring and a propyl substituent on the tetrahydrothiazolopyridine scaffold.
Properties
IUPAC Name |
4-nitro-N-(5-propyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S.ClH/c1-2-8-19-9-7-13-14(10-19)24-16(17-13)18-15(21)11-3-5-12(6-4-11)20(22)23;/h3-6H,2,7-10H2,1H3,(H,17,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMNFJSFNMOFKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride typically involves multiple steps, starting with the preparation of the thiazolo[5,4-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic conditions. Subsequent nitration and acylation steps are then employed to introduce the nitro and benzamide groups, respectively.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for further drug discovery and development.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism by which 4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and the benzamide moiety play crucial roles in its biological activity, influencing its binding affinity and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analogues include derivatives of the thiazolo[5,4-c]pyridine scaffold with variations in substituents. A notable analogue is N-(5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride (), which shares the same core but differs in substituents:
- Benzyl vs. Propyl group : The benzyl substituent in the analogue increases aromaticity and lipophilicity (logP ≈ 4.2), whereas the propyl group in the target compound enhances flexibility and may reduce steric hindrance .
- Nitro vs. In contrast, the tert-butyl group in the analogue contributes to hydrophobic interactions and metabolic stability .
Key Comparative Data
Pharmacological Implications
Binding Affinity : The nitro group in the target compound may enhance interactions with polar residues in enzyme active sites, whereas the analogue’s tert-butyl group favors hydrophobic pockets .
Metabolic Stability : The propyl group in the target compound is less prone to oxidative metabolism compared to the benzyl group in the analogue, which may undergo cytochrome P450-mediated hydroxylation .
Selectivity : The nitro-substituted benzamide could exhibit selectivity for inflammatory targets (e.g., COX-2), while the analogue’s tert-butyl group aligns with CNS targets due to blood-brain barrier permeability .
Research Findings and Limitations
- Evidence Gaps: No direct pharmacological studies on the target compound were identified. Comparisons are inferred from structural analogues and computational models.
- Synthetic Challenges : The nitro group’s sensitivity to reduction may complicate synthesis and storage, unlike the more stable tert-butyl group in the analogue .
Biological Activity
4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-tubercular and cytotoxic effects based on recent research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 382.9 g/mol
- CAS Number : 1216534-62-1
Anti-Tubercular Activity
Recent studies have highlighted the compound's potential as an anti-tubercular agent. A series of derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis H37Ra. Among these derivatives, the compound demonstrated significant inhibitory effects with IC values ranging from 1.35 to 2.18 μM. The most active compounds exhibited IC values between 3.73 and 4.00 μM, indicating their potency in inhibiting bacterial growth without significant toxicity to human cells (HEK-293 line) .
Table 1: Anti-Tubercular Activity of Derivatives
| Compound | IC (μM) | IC (μM) |
|---|---|---|
| Compound A | 1.35 | 3.73 |
| Compound B | 2.18 | 4.00 |
| Compound C | 1.95 | 3.85 |
Cytotoxicity Studies
The cytotoxic effects of the compound were evaluated using various human cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The study revealed that while the compound had potent anti-tumor activity with IC values ranging from 0.85 to 6.75 μM across different cell lines, it also exhibited moderate cytotoxicity against normal human lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity .
Table 2: Cytotoxicity Data on Human Cell Lines
| Cell Line | IC (μM) |
|---|---|
| A549 | 2.12 ± 0.21 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 0.85 ± 0.05 |
| MRC-5 | 3.11 ± 0.26 |
The mechanism underlying the biological activity of this compound appears to involve interaction with specific cellular targets that are critical for bacterial survival and proliferation. Molecular docking studies suggest that the compound binds effectively to target proteins involved in metabolic pathways essential for Mycobacterium tuberculosis .
Case Studies
In a recent case study involving a series of synthesized benzamide derivatives, one particular derivative containing the thiazolo-pyridine moiety showed enhanced anti-tubercular activity compared to its predecessors . These findings underscore the importance of structural modifications in enhancing pharmacological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
